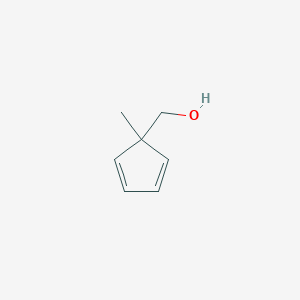
(1-Methylcyclopenta-2,4-dien-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylcyclopenta-2,4-dien-1-yl)methanol: is an organic compound with the molecular formula C7H10O It is a derivative of cyclopentadiene, featuring a methyl group and a hydroxyl group attached to the cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclopenta-2,4-dien-1-yl)methanol typically involves the reaction of cyclopentadiene with formaldehyde and a methylating agent. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with formaldehyde to form a cycloadduct, which is then methylated to yield the desired product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: (1-Methylcyclopenta-2,4-dien-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (1-Methylcyclopenta-2,4-dien-1-yl)ketone or (1-Methylcyclopenta-2,4-dien-1-yl)aldehyde.
Reduction: Formation of (1-Methylcyclopentanol).
Substitution: Formation of various substituted cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-Methylcyclopenta-2,4-dien-1-yl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s derivatives may possess therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Methylcyclopenta-2,4-dien-1-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopentadiene ring provides a stable framework that can undergo various chemical modifications, allowing for the fine-tuning of its properties.
Comparación Con Compuestos Similares
Cyclopentadiene: The parent compound, lacking the methyl and hydroxyl groups.
(1-Methylcyclopentadiene): Similar structure but without the hydroxyl group.
(1-Hydroxycyclopentadiene): Similar structure but without the methyl group.
Uniqueness: (1-Methylcyclopenta-2,4-dien-1-yl)methanol is unique due to the presence of both a methyl and a hydroxyl group on the cyclopentadiene ring
Propiedades
Fórmula molecular |
C7H10O |
|---|---|
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
(1-methylcyclopenta-2,4-dien-1-yl)methanol |
InChI |
InChI=1S/C7H10O/c1-7(6-8)4-2-3-5-7/h2-5,8H,6H2,1H3 |
Clave InChI |
FLSYQUNFNUUGPL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



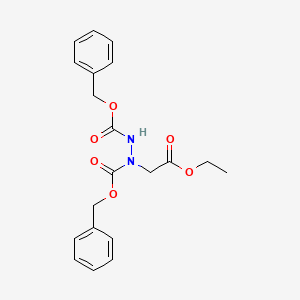
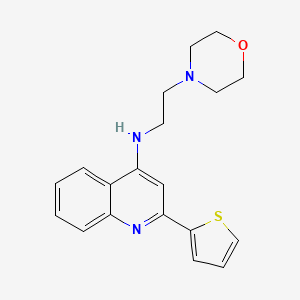
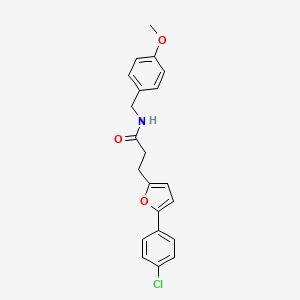

![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946532.png)

![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946550.png)
![Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11946553.png)

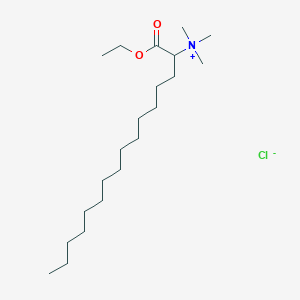
![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)

![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)
